

# (R)-Selisistat In Vivo Pharmacokinetics and Pharmacodynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Selisistat, also known as EX-527 or SEN0014196, is a selective inhibitor of Sirtuin 1 (SIRT1) that has been investigated primarily for its therapeutic potential in Huntington's disease. It is important to note that selisistat is a racemic mixture, and the SIRT1 inhibitory activity resides in the (S)-enantiomer, while the (R)-enantiomer is considered inactive[1][2]. Consequently, the vast majority of in vivo pharmacokinetic and pharmacodynamic data available pertains to the racemic mixture rather than the (R)-enantiomer specifically. This guide summarizes the existing in vivo data for selisistat, with the understanding that the biological effects are attributed to the (S)-enantiomer.

### **Pharmacokinetics**

Selisistat has been characterized in both preclinical animal models and human clinical trials. It generally exhibits rapid absorption and dose-proportional systemic exposure within a certain range.

### **Preclinical Pharmacokinetics in Mice**

In the widely used R6/2 mouse model of Huntington's disease, selisistat demonstrated favorable pharmacokinetic properties, including complete oral bioavailability and significant brain penetration[3].



Table 1: Pharmacokinetic Parameters of Selisistat in R6/2 Mice[3]

| Dose (mg/kg/day,<br>oral) | Average Steady-<br>State Plasma<br>Concentration (µM) | Average Steady-<br>State Brain<br>Concentration (µM) | Brain:Plasma Ratio |
|---------------------------|-------------------------------------------------------|------------------------------------------------------|--------------------|
| 5                         | 0.4                                                   | ~0.8                                                 | ~2:1               |
| 10                        | 1.5                                                   | ~3.0                                                 | ~2:1               |
| 20                        | 3.2                                                   | ~6.4                                                 | ~2:1               |

Oral gavage of 10 mg/kg in mice resulted in a maximal plasma concentration of  $10.5 \pm 3.6$   $\mu$ mol/L in less than an hour, with an average plasma concentration of approximately  $1.5 \mu$ mol/L over 24 hours. Notably, brain concentrations were found to be about double the plasma concentrations at the same time points[3].

## **Clinical Pharmacokinetics in Healthy Volunteers**

A first-in-human study in healthy male and female subjects evaluated the pharmacokinetics of single and multiple doses of selisistat[4][5].

Table 2: Single Dose Pharmacokinetics of Selisistat in Healthy Male Subjects (Fasted)[4]

| Dose (mg) | Cmax (ng/mL,<br>mean) | Tmax (h,<br>median) | AUC (ng·h/mL,<br>mean) | t1/2 (h, mean) |
|-----------|-----------------------|---------------------|------------------------|----------------|
| 5         | -                     | 1.0                 | -                      | 1.6            |
| 25        | -                     | -                   | -                      | -              |
| 75        | -                     | -                   | -                      | -              |
| 150       | -                     | -                   | -                      | -              |
| 300       | -                     | -                   | -                      | -              |
| 600       | -                     | 4.0                 | -                      | 6.1            |
|           |                       | •                   | •                      |                |

Note: Specific Cmax and AUC values were not provided in the abstract.



Key findings from the human study include:

- Absorption: Selisistat was rapidly absorbed, with the rate of absorption appearing to be dose-dependent. The median time to maximum plasma concentration (Tmax) increased with dose, from 1 hour at 5 mg to 4 hours at 600 mg[4].
- Exposure: Systemic exposure increased proportionally with doses ranging from 5 to 300 mg[4][5]. A higher than proportional concentration was noted at the 600 mg dose, suggesting that clearance mechanisms may be approaching saturation[1].
- Elimination: The elimination of selisistat was biphasic, with an apparent terminal plasma halflife that seemed to increase with the dose[4].
- Steady State: Following repeated daily doses of 100, 200, and 300 mg, steady-state plasma concentrations were achieved within 4 days[4][5].
- Excretion: The amount of unchanged selisistat excreted in the urine was very low (less than 0.02% up to 24 hours post-dose), indicating that renal clearance is not a major elimination pathway[1].

## **Pharmacodynamics**

The pharmacodynamic effects of selisistat are linked to its inhibition of SIRT1, a NAD+-dependent deacetylase. SIRT1 has numerous substrates, and its inhibition can modulate various cellular processes, including transcription, apoptosis, and autophagy. In the context of Huntington's disease, SIRT1 inhibition is thought to be beneficial by increasing the acetylation of the mutant huntingtin (mHTT) protein, which promotes its clearance.

## In Vivo Target Engagement and Efficacy

Animal Models: In the R6/2 mouse model of Huntington's disease, a minimal effective dose
of 5 mg/kg/day, corresponding to an average steady-state plasma concentration of 370 nM,
resulted in statistically significant improvements in lifespan, psychomotor endpoints, and
histological markers[4]. Selisistat also demonstrated neuroprotective effects in a Drosophila
model of Huntington's disease[4][6].



• Human Studies: In a study with early-stage Huntington's disease patients, a 10 mg daily dose of selisistat resulted in an average steady-state plasma concentration of 125 nM, which is comparable to the IC50 for SIRT1 inhibition[6][7]. While the study did not show an effect on circulating levels of soluble huntingtin, it established that selisistat was safe and well-tolerated at plasma concentrations considered to be within the therapeutic range[6][7].

## Experimental Protocols R6/2 Mouse Efficacy and Pharmacokinetic Study

- Animal Model: Transgenic R6/2 mice, a widely used model for preclinical studies in Huntington's disease[3].
- Dosing: Chronic administration of selisistat at doses of 5, 10, and 20 mg/kg/day[3].
- Pharmacokinetic Sampling: Blood and brain tissue were collected to determine steady-state concentrations[3].
- Analytical Method: Specific analytical methods for plasma and brain homogenate concentration determination were not detailed in the provided text but would typically involve liquid chromatography-mass spectrometry (LC-MS).

### First-in-Human Clinical Trial

- Study Design: A double-blind, randomized, placebo-controlled study in healthy male and female subjects[4][5].
- Dosing Regimens:
  - Single Ascending Dose: Seven cohorts received single doses of 5, 25, 75, 150, 300, and
     600 mg of selisistat or placebo[4][5].
  - Multiple Ascending Dose: Four cohorts were administered 100, 200, and 300 mg of selisistat or placebo once daily for 7 days[4][5].
- Pharmacokinetic Sampling: Blood samples were collected at various time points post-dosing to determine plasma concentrations of selisistat[4][6].



- · Pharmacokinetic Parameter Calculation:
  - Cmax and Tmax were obtained directly from the plasma concentration-time profiles[4][6].
  - The terminal plasma half-life was calculated by least-squares linear regression of the terminal portion of the log-transformed plasma concentration-time curve[4][6].
  - The area under the curve (AUC) was determined using the linear trapezoidal rule[6].

# Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: Proposed mechanism of action for Selisistat in Huntington's disease.

## **Experimental Workflow**







Click to download full resolution via product page

Caption: General experimental workflow for in vivo PK/PD studies of Selisistat.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington's disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-Selisistat In Vivo Pharmacokinetics and Pharmacodynamics: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680946#r-selisistat-pharmacokinetics-and-pharmacodynamics-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com